Cas no 1686108-82-6 (Cotadutide)

Cotadutide structure
Cotadutide structure
Productnaam:Cotadutide
CAS-nummer:1686108-82-6
MF:C167H252N42O55
MW:3728.03622055054
CID:5629289
PubChem ID:134694273

Cotadutide Chemische en fysische eigenschappen

Naam en identificatie

    • Cotadutide
    • Glycine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-N6-(N-(1-oxotetradecyl)-L-gamma-glutamyl)-L-lysyl-L-seryl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-alpha-glutamyl
    • GLXC-26804
    • MEDI 0382 [WHO-DD]
    • Cotadutide [USAN:INN]
    • MEDI-0382
    • Cotadutide [INN]
    • DB15194
    • DTXSID601336753
    • HIS-SER-GLN-GLY-THR-PHE-THR-SER-ASP-LYS-(.GAMMA.-GLUPALMITOYL)-SER-GLU-TYR-LEU-ASP-SER-GLU-ARG-ALA-ARG-ASP- PHE-VAL-ALA-TRP-LEU-GLU-ALA-GLY-GLY
    • QL6A9B13HW
    • CHEMBL4297630
    • 1686108-82-6
    • Cotadutide [USAN]
    • MEDI0382
    • His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Lys-(gamma-glupalmitoyl)-Ser-Glu-Tyr-Leu-Asp-Ser-Glu-Arg-Ala-Arg-Asp- Phe-Val-Ala-Trp-Leu-Glu-Ala-Gly-Gly
    • Medi 0382
    • UNII-QL6A9B13HW
    • H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Lys(1)-Ser-Glu-Tyr-Leu-Asp-Ser-Glu-Arg-Ala-Arg-Asp-Phe-Val-Ala-Trp-Leu-Glu-Ala-Gly-Gly-OH.palmitoyl-Glu(1)-OH
    • Cotadutide acetate
    • Cotadutide acetate (1686108-82-6 Free base)
    • MEDI0382 acetate
    • cotadutida
    • HIS-SER-GLN-GLY-THR-PHE-THR-SER-ASP-LYS-(GAMMA-GLUPALMITOYL)-SER-GLU-TYR-LEU-ASP-SER-GLU-ARG-ALA-ARG-ASP-PHE-VAL-ALA-TRP-LEU-GLU-ALA-GLY-GLY
    • Cotadutide (USAN)
    • cotadutidum
    • HIS-SER-GLN-GLY-THR-PHE-THR-SER-ASP-LYS-(.GAMMA.-GLUPALMITOYL)-SER-GLU-TYR-LEU-ASP-SER-GLU-ARG-ALA-ARG-ASP-PHE-VAL-ALA-TRP-LEU-GLU-ALA-GLY-GLY
    • Inchi: 1S/C167H252N42O55/c1-13-14-15-16-17-18-19-20-21-22-23-24-31-47-125(219)186-109(165(263)264)53-58-124(218)175-62-35-34-44-102(189-153(251)116(72-131(228)229)201-161(259)122(83-213)206-164(262)137(92(12)215)209-157(255)114(68-94-40-29-26-30-41-94)202-163(261)136(91(11)214)207-127(221)78-181-142(240)105(52-57-123(169)217)190-158(256)119(80-210)203-141(239)100(168)71-97-76-174-84-182-97)146(244)204-120(81-211)159(257)193-108(56-61-130(226)227)148(246)197-112(69-95-48-50-98(216)51-49-95)151(249)195-111(66-86(4)5)150(248)200-118(74-133(232)233)155(253)205-121(82-212)160(258)192-107(55-60-129(224)225)147(245)188-103(45-36-63-176-166(170)171)143(241)184-89(9)139(237)187-104(46-37-64-177-167(172)173)145(243)199-117(73-132(230)231)154(252)198-113(67-93-38-27-25-28-39-93)156(254)208-135(87(6)7)162(260)185-90(10)140(238)194-115(70-96-75-178-101-43-33-32-42-99(96)101)152(250)196-110(65-85(2)3)149(247)191-106(54-59-128(222)223)144(242)183-88(8)138(236)180-77-126(220)179-79-134(234)235/h25-30,32-33,38-43,48-51,75-76,84-92,100,102-122,135-137,178,210-216H,13-24,31,34-37,44-47,52-74,77-83,168H2,1-12H3,(H2,169,217)(H,174,182)(H,175,218)(H,179,220)(H,180,236)(H,181,240)(H,183,242)(H,184,241)(H,185,260)(H,186,219)(H,187,237)(H,188,245)(H,189,251)(H,190,256)(H,191,247)(H,192,258)(H,193,257)(H,194,238)(H,195,249)(H,196,250)(H,197,246)(H,198,252)(H,199,243)(H,200,248)(H,201,259)(H,202,261)(H,203,239)(H,204,244)(H,205,253)(H,206,262)(H,207,221)(H,208,254)(H,209,255)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,263,264)(H4,170,171,176)(H4,172,173,177)/t88-,89-,90-,91+,92+,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,135-,136-,137-/m0/s1
    • InChI-sleutel: YEKUUBPJRPXMBM-PTCFZACGSA-N
    • LACHT: O=C([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](C)NC([C@H](C(C)C)NC([C@H](CC1C=CC=CC=1)NC([C@H](CC(=O)O)NC([C@H](CCCNC(=N)N)NC([C@H](C)NC([C@H](CCCNC(=N)N)NC([C@H](CCC(=O)O)NC([C@H](CO)NC([C@H](CC(=O)O)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CCC(=O)O)NC([C@H](CO)NC([C@H](CCCCNC(CC[C@@H](C(=O)O)NC(CCCCCCCCCCCCCCC)=O)=O)NC([C@H](CC(=O)O)NC([C@H](CO)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC=CC=1)NC([C@H]([C@@H](C)O)NC(CNC([C@H](CCC(N)=O)NC([C@H](CO)NC([C@H](CC1=CNC=N1)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N[C@H](C(N[C@H](C(N[C@H](C(NCC(NCC(=O)O)=O)=O)C)=O)CCC(=O)O)=O)CC(C)C

Berekende eigenschappen

  • Exacte massa: 3726.8246751g/mol
  • Monoisotopische massa: 3725.8213203g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 56
  • Aantal waterstofbondacceptatoren: 59
  • Zware atoomtelling: 264
  • Aantal draaibare bindingen: 132
  • Complexiteit: 8760
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 30
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -7.9
  • Topologisch pooloppervlak: 1580Ų

Cotadutide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
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TargetMol Chemicals
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TargetMol Chemicals
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¥ 10600 2024-07-19
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